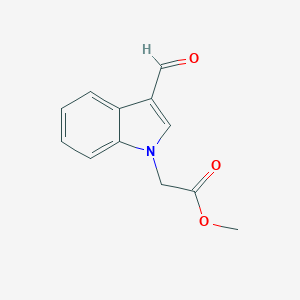

(3-Formyl-indol-1-yl)-acetic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Formyl-indol-1-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It is used in proteomics research .

Synthesis Analysis

The synthesis of indole derivatives, such as “(3-Formyl-indol-1-yl)-acetic acid methyl ester”, has been a topic of interest in recent years . One method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .Molecular Structure Analysis

The molecular structure of “(3-Formyl-indol-1-yl)-acetic acid methyl ester” can be represented by the formula C12H11NO3 . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .Scientific Research Applications

I have conducted a search for the scientific research applications of “(3-Formyl-indol-1-yl)-acetic acid methyl ester”, also known as “methyl 2-(3-formylindol-1-yl)acetate”. However, the available information does not provide a detailed analysis of unique applications for this compound. The sources mainly discuss its chemical properties and structure .

Safety and Hazards

When handling “(3-Formyl-indol-1-yl)-acetic acid methyl ester”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Indole derivatives, such as “(3-Formyl-indol-1-yl)-acetic acid methyl ester”, have attracted increasing attention in recent years due to their significant role in cell biology and various biologically vital properties . Future research may focus on the development of novel methods of synthesis and the exploration of their therapeutic possibilities .

Mechanism of Action

Target of Action

Indole derivatives are known to interact with a variety of biological targets Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with a variety of cellular targets, including enzymes, receptors, and DNA.

Mode of Action

For example, some indole derivatives inhibit enzymes, block receptor signaling, or interfere with DNA replication .

Biochemical Pathways

Given the wide range of biological activities exhibited by indole derivatives, it is likely that this compound affects multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (21722 g/mol) and LogP (162680) suggest that it may have favorable absorption and distribution properties .

Result of Action

The wide range of biological activities exhibited by indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

methyl 2-(3-formylindol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)7-13-6-9(8-14)10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSBNZGJGCIDPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C2=CC=CC=C21)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354389 |

Source

|

| Record name | Methyl (3-formyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Formyl-indol-1-yl)-acetic acid methyl ester | |

CAS RN |

351015-73-1 |

Source

|

| Record name | Methyl (3-formyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)

![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)

![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)

![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)

![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)

![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)